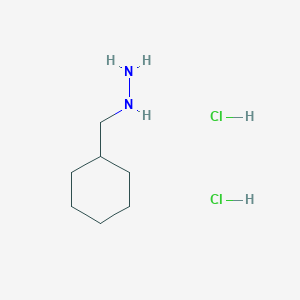

(Cyclohexylmethyl)hydrazine dihydrochloride

説明

BenchChem offers high-quality (Cyclohexylmethyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclohexylmethyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

cyclohexylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFWEMVEIFYVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656402 | |

| Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177319-00-4 | |

| Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of (Cyclohexylmethyl)hydrazine Dihydrochloride

Topic: (Cyclohexylmethyl)hydrazine Dihydrochloride Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Cyclohexylmethyl)hydrazine dihydrochloride (CAS: 5341-61-7 / Free base analogues) is a critical aliphatic hydrazine building block used in the synthesis of biologically active heterocycles, including pyrazoles and peptidomimetics. While direct alkylation of hydrazine often results in poly-alkylation and difficult purification, this guide details a Reductive Amination Strategy using tert-butyl carbazate (Boc-hydrazine). This method offers superior regioselectivity, safety, and yield compared to direct alkylation or Raschig-type processes.

This protocol provides a scalable, high-fidelity route to the dihydrochloride salt, ensuring strict control over stoichiometry to prevent the formation of the monohydrochloride or free base.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of N,N-dialkylhydrazines, a common impurity in direct alkylation. By using tert-butyl carbazate, one nitrogen is blocked, forcing reaction at the terminal amine.

Strategic Disconnections:

-

C-N Bond Formation: Condensation of cyclohexanecarboxaldehyde with tert-butyl carbazate.

-

Reduction: Selective reduction of the intermediate hydrazone to the hydrazine.[1]

-

Deprotection/Salt Formation: Acid-mediated cleavage of the Boc group with concomitant salt formation.

Reaction Pathway Visualization

Figure 1: Stepwise conversion from aldehyde to dihydrochloride salt via protected intermediate.

Experimental Protocol

Phase 1: Condensation and Reduction

This phase establishes the carbon-nitrogen framework. The use of sodium cyanoborohydride (

Reagents:

-

tert-Butyl carbazate (1.05 equiv)

-

Sodium cyanoborohydride (1.5 equiv)

-

Acetic acid (Catalytic, pH 5-6)

-

Methanol (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl carbazate (1.05 equiv) in anhydrous methanol (0.5 M concentration relative to aldehyde).

-

Condensation: Add cyclohexanecarboxaldehyde (1.0 equiv) dropwise at room temperature. Stir for 1–2 hours.

-

Checkpoint: Monitor by TLC (SiO2, Hexane/EtOAc) or LCMS. The disappearance of the aldehyde indicates hydrazone formation.

-

-

Reduction: Cool the solution to 0°C. Add acetic acid to adjust pH to ~5–6 (promotes iminium ion formation).

-

Hydride Addition: Add sodium cyanoborohydride (1.5 equiv) portion-wise over 30 minutes. Caution: Vent toxic gases; perform in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous

and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Purify the N-Boc intermediate via flash column chromatography (Hexane/EtOAc gradient) if necessary.

Phase 2: Deprotection and Salt Formation

This step removes the Boc protecting group and locks the hydrazine into its stable dihydrochloride salt form.

Reagents:

-

4M HCl in 1,4-Dioxane (or concentrated HCl in EtOH)

-

Diethyl ether or MTBE (for precipitation)

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified N-Boc-(cyclohexylmethyl)hydrazine in a minimal amount of 1,4-dioxane or ethanol.

-

Acidification: Cool to 0°C and add 4M HCl in dioxane (5–10 equivalents).

-

Note: A large excess of HCl is required to ensure the dihydrochloride form (

) rather than the monohydrochloride.

-

-

Deprotection: Stir at room temperature for 2–4 hours. A white precipitate should begin to form.

-

Precipitation: Dilute the reaction mixture with cold diethyl ether or MTBE to maximize precipitation of the salt.

-

Isolation: Filter the solid under a nitrogen blanket (hydrazine salts can be hygroscopic).

-

Washing: Wash the filter cake with cold ether (3x) to remove residual acid and byproducts.

-

Drying: Dry the white crystalline solid under high vacuum at 40°C for 12 hours.

Quantitative Data & Specifications

The following table summarizes expected physicochemical data for validation.

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Molecular Weight | 201.14 g/mol | Based on |

| Melting Point | 205–210°C (dec.) | Distinct from monohydrochloride (~165°C).[4] |

| 1H NMR (D2O) | Ammonium protons exchange with D2O. | |

| Stoichiometry | 2.0 ± 0.1 HCl | Determine via argentometric titration ( |

Process Workflow & Safety

The synthesis involves energetic reduction and corrosive acids. The workflow below ensures safety and logical progression.

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints.

Critical Safety Parameters

-

Hydrazine Toxicity: While the Boc-protected form is safer, all hydrazine derivatives should be treated as potential carcinogens. Use double-gloving and a fume hood.

-

Cyanide Risk: Acidification of reaction mixtures containing

can release trace HCN. Quench in a hood with basic solutions (bleach or NaOH) before disposal. -

Exotherm: The addition of HCl to the Boc-intermediate is exothermic and generates gas (isobutylene/CO2). Add acid slowly at 0°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation | Use molecular sieves or |

| Poly-alkylation | Incorrect Reagent | Ensure tert-butyl carbazate is used, NOT hydrazine hydrate. |

| Oily Product (Step 2) | Monohydrochloride formation | The monohydrochloride is often less crystalline. Resuspend in dry ether and bubble HCl gas or add excess HCl/Dioxane. |

| Sticky Solid | Residual solvent/water | Recrystallize from Ethanol/Ether. Ensure anhydrous conditions during salt formation. |

References

-

Venton, D. L., et al. (1984). "Simple preparation of monoalkylhydrazines." Journal of Organic Chemistry, 49, 10, 1830–1832. Link

- Zwierzak, A., et al. (1995).

- Nair, V., et al. (2014). "Synthesis of Hydrazine Derivatives." Organic Process Research & Development. (General reference for hydrazine handling).

-

PubChem. (Cyclohexylmethyl)hydrazine hydrochloride Compound Summary. Link

-

Organic Syntheses. "Preparation of tert-Butyl Carbazate." Org.[4] Synth. 1964, 44, 20. Link

Sources

An In-Depth Technical Guide to (Cyclohexylmethyl)hydrazine Dihydrochloride: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

(Cyclohexylmethyl)hydrazine is a disubstituted hydrazine derivative featuring a cyclohexylmethyl group attached to the nitrogen framework. As a chemical entity, it belongs to a class of compounds that are foundational to the synthesis of a vast array of complex molecules. Hydrazine derivatives are celebrated for their utility as versatile intermediates, particularly in the creation of heterocyclic systems which form the core of many pharmaceutical agents.[1][2] The compound is frequently supplied and utilized as a salt, such as the dihydrochloride form (CAS No: 1177319-00-4), which enhances its stability and modifies its solubility profile for practical application in various reaction media.

This guide provides a comprehensive technical overview of (Cyclohexylmethyl)hydrazine dihydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, logical synthesis and characterization, core reactivity, potential applications in medicinal chemistry, and essential safety protocols. The insights herein are synthesized from established chemical principles and data on closely related hydrazine analogs, providing a robust framework for understanding and utilizing this valuable synthetic intermediate.

| Identifier | Value |

| Chemical Name | (Cyclohexylmethyl)hydrazine dihydrochloride |

| CAS Number | 1177319-00-4 |

| Molecular Formula | C₇H₁₈Cl₂N₂[3] |

| Molecular Weight | 201.14 g/mol [3] |

| Linear Formula | C₇H₁₆N₂·2HCl |

Physicochemical Properties

Quantitative data for (Cyclohexylmethyl)hydrazine dihydrochloride is not extensively published. However, we can infer its likely characteristics from its structure and from data available for its monohydrochloride counterpart and related hydrazine salts. Salts of hydrazines are typically white crystalline solids with appreciable water solubility.[4][5]

Table 1: Computed and Analog-Based Physicochemical Properties

| Property | Value (for related compounds) | Source / Note |

|---|---|---|

| Molecular Weight | 164.67 g/mol | PubChem (Monohydrochloride salt)[6] |

| Appearance | White crystalline powder | Typical for hydrazine salts[2][5] |

| Solubility | Soluble in water | General property of hydrazine hydrochlorides[4][7] |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed for Monohydrochloride)[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed for Monohydrochloride)[6] |

| Topological Polar Surface Area | 38.1 Ų | PubChem (Computed for Monohydrochloride)[8] |

| Storage Temperature | 2-8°C, Inert atmosphere | Recommended for monohydrochloride analog[9] |

The dihydrochloride salt is expected to be more acidic and potentially more water-soluble than the monohydrochloride due to the presence of two protonated amine centers. It is also likely hygroscopic and sensitive to moisture, necessitating storage under an inert atmosphere.[10]

Synthesis and Characterization

General Synthetic Strategy

The synthesis of hydrazine dihydrohalides typically involves the reaction of hydrazine with an excess of the corresponding hydrohalic acid.[11] A general, logical protocol for preparing (Cyclohexylmethyl)hydrazine dihydrochloride from its free base would follow a similar principle. The use of excess hydrochloric acid is crucial to ensure the formation of the dihydrochloride salt over the monohydrochloride, depressing the solubility of the desired product and driving the equilibrium towards its precipitation.[11]

Caption: General workflow for the synthesis of the dihydrochloride salt.

Experimental Protocol: Synthesis of (Cyclohexylmethyl)hydrazine Dihydrochloride

-

Dissolution: Dissolve 1.0 equivalent of (Cyclohexylmethyl)hydrazine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0-5 °C. This step is critical to manage the exothermic nature of the acid-base reaction and to minimize the solubility of the final product.

-

Acid Addition: Slowly bubble anhydrous hydrogen chloride gas through the cooled solution or add a solution of HCl in anhydrous ether dropwise. A minimum of 2.0 equivalents of HCl must be added to ensure complete formation of the dihydrochloride salt.

-

Precipitation: As the HCl is added, a white precipitate of (Cyclohexylmethyl)hydrazine dihydrochloride will form. Continue stirring in the cold bath for an additional 30-60 minutes after the addition is complete to ensure full precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white solid under vacuum to yield the final product. The process should be self-validating; successful synthesis will yield a crystalline solid, while incomplete protonation might result in an oily or hygroscopic mixture.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the cyclohexyl and methylene protons, with significant downfield shifts and peak broadening for the N-H protons due to protonation and exchange.

-

Infrared (IR) Spectroscopy: The IR spectrum should display broad absorption bands in the 2400-3000 cm⁻¹ region, which are characteristic of ammonium (N⁺-H) stretching vibrations in hydrochloride salts.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a parent ion corresponding to the protonated free base [(C₇H₁₆N₂)H]⁺.

-

Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H, N, Cl), verifying the dihydrochloride stoichiometry.

Reactivity and Chemical Logic

The reactivity of (Cyclohexylmethyl)hydrazine is dominated by the nucleophilic character of the terminal -NH₂ group. This functionality allows it to readily participate in condensation reactions with carbonyl compounds, a cornerstone of its utility in organic synthesis.[2]

The presence of the cyclohexylmethyl group introduces steric bulk near the reactive hydrazine center, which can influence reaction rates and selectivity compared to smaller alkyl hydrazines. However, its primary electronic effect is weakly electron-donating, which does not significantly alter the fundamental nucleophilicity of the hydrazine moiety.

A primary application of such hydrazines is in the formation of hydrazones, which are themselves versatile intermediates for synthesizing nitrogen-containing heterocycles like pyrazoles and indazoles.[1][2]

Caption: Nucleophilic condensation reaction of the hydrazine with a carbonyl.

Applications in Drug Discovery and Development

While specific applications for (Cyclohexylmethyl)hydrazine dihydrochloride are not widely documented, the broader class of hydrazine derivatives is of immense importance in medicinal chemistry.[1] They serve as key structural motifs or synthetic precursors for drugs with diverse therapeutic actions.

-

Antituberculosis Agents: The foundational antituberculosis drug isoniazid is a hydrazine derivative, highlighting the historical significance of this chemical class.[1]

-

Anticancer Agents: Some hydrazine-containing compounds, like hydralazine, have been investigated for their anticancer properties, with proposed mechanisms including the inhibition of tumor growth and disruption of DNA replication.[1] Another related compound, hydrazine sulfate, has been proposed to exert an antitumor effect by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK), thereby blocking gluconeogenesis, a pathway that tumors rely on for energy.

-

Antidepressants: Hydrazine-based compounds were among the first monoamine oxidase (MAO) inhibitors used to treat depression.

(Cyclohexylmethyl)hydrazine dihydrochloride is best viewed as a versatile starting material for generating novel molecular scaffolds. Its reactive hydrazine group allows for its incorporation into larger, more complex structures, enabling the exploration of new chemical space in drug discovery programs.

Sources

- 1. calcasolutions.com [calcasolutions.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]

- 5. Hydrazine dihydrochloride, 99% 5341-61-7 India [ottokemi.com]

- 6. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemiis.com [chemiis.com]

- 8. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3637-58-9|(Cyclohexylmethyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]

(Cyclohexylmethyl)hydrazine dihydrochloride CAS number 3637-58-9

An In-depth Technical Guide to the Synthesis, Mechanism, and Application of (Cyclohexylmethyl)hydrazine Dihydrochloride (Cimemoxin)

Executive Summary

(Cyclohexylmethyl)hydrazine dihydrochloride (CAS 3637-58-9), historically known as Cimemoxin , is a hydrazine-based monoamine oxidase inhibitor (MAOI). While its clinical use has largely been superseded by reversible inhibitors, it remains a critical reference compound in neuropharmacology for studying the irreversible inhibition of MAO enzymes (EC 1.4.3.4). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological mechanism, serving as a foundational resource for researchers in neuropsychiatry and medicinal chemistry.

Chemical Identity & Physicochemical Profile

The compound is a dihydrochloride salt of an alkyl hydrazine. The cyclohexyl group provides lipophilicity, facilitating blood-brain barrier (BBB) penetration, while the hydrazine moiety acts as the pharmacophore for enzyme inactivation.

Table 1: Technical Specifications

| Property | Specification |

| CAS Number | 3637-58-9 |

| IUPAC Name | (Cyclohexylmethyl)hydrazine dihydrochloride |

| Synonyms | Cimemoxin dihydrochloride; SD 286-03 |

| Molecular Formula | C₇H₁₈Cl₂N₂ (C₇H₁₆N₂ · 2HCl) |

| Molecular Weight | 201.14 g/mol |

| Free Base MW | 128.22 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol. |

| Melting Point | 168–172 °C (Decomposes) |

| Stability | Hygroscopic. Sensitive to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C. |

Biological Mechanism: Irreversible MAO Inhibition[1]

(Cyclohexylmethyl)hydrazine functions as a suicide substrate (mechanism-based inhibitor) for Monoamine Oxidase (MAO). Unlike competitive inhibitors, it covalently modifies the enzyme's cofactor.

Mechanism of Action

-

Substrate Recognition: The cyclohexyl ring mimics the hydrophobic benzyl group of natural substrates (like phenylethylamine), allowing the molecule to enter the MAO active site.

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine moiety to a highly reactive diazenium ion intermediate.

-

Covalent Adduct Formation: This electrophilic intermediate attacks the N(5) atom of the reduced flavin cofactor, forming a stable covalent adduct. This permanently inactivates the enzyme, preventing the catabolism of neurotransmitters (serotonin, norepinephrine, dopamine).

Diagram 1: MAO Inactivation Pathway

Caption: The hydrazine moiety undergoes single-electron oxidation within the active site, generating a reactive species that covalently binds to the FAD cofactor.

Synthesis & Manufacturing

Direct alkylation of hydrazine with alkyl halides often leads to poly-alkylation (N,N-disubstituted byproducts). Therefore, the Reductive Alkylation route is the industry standard for high-purity synthesis of mono-substituted hydrazines like Cimemoxin.

Synthetic Route: Reductive Alkylation

This method utilizes cyclohexanecarbaldehyde and hydrazine hydrate to form a hydrazone intermediate, which is subsequently reduced.

Diagram 2: Synthetic Workflow

Caption: Step-wise synthesis ensuring mono-substitution specificity via hydrazone reduction.

Experimental Protocols

Protocol A: Synthesis of (Cyclohexylmethyl)hydrazine 2HCl

Note: Hydrazines are toxic. Perform all steps in a fume hood.

-

Hydrazone Formation:

-

Dissolve Cyclohexanecarbaldehyde (10 mmol) in ethanol (20 mL).

-

Add Hydrazine hydrate (15 mmol, 1.5 eq) dropwise at 0°C.

-

Reflux for 2 hours. Monitor via TLC (disappearance of aldehyde).

-

Evaporate solvent to yield the crude hydrazone oil.

-

-

Reduction:

-

Dissolve crude hydrazone in methanol (30 mL).

-

Add Sodium Borohydride (NaBH₄, 20 mmol) in small portions at 0°C.

-

Stir at room temperature for 4 hours.

-

Quench with water (10 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

-

Dry organic layer over MgSO₄ and concentrate to obtain the free base.

-

-

Salt Formation:

-

Dissolve the free base in anhydrous diethyl ether (10 mL).

-

Cool to 0°C and bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation is complete.

-

Filter the white solid, wash with cold ether, and dry under vacuum.

-

Yield: Typically 70–80%.

-

Protocol B: In Vitro MAO Inhibition Assay

Objective: Determine IC50 for MAO-A vs MAO-B.

-

Reagents:

-

Enzyme Source: Recombinant Human MAO-A and MAO-B (commercially available).

-

Substrate: Kynuramine (fluorometric substrate).

-

Inhibitor: Prepare 10 mM stock of (Cyclohexylmethyl)hydrazine 2HCl in DMSO.

-

-

Procedure:

-

Dilute inhibitor serially (1 nM to 100 µM) in Potassium Phosphate buffer (100 mM, pH 7.4).

-

Pre-incubate enzyme (5 µg/mL) with inhibitor for 20 minutes at 37°C (Crucial for irreversible inhibitors to allow adduct formation).

-

Add Kynuramine substrate (50 µM final).

-

Incubate for 30 minutes at 37°C.

-

Terminate reaction with 2N NaOH.

-

Measure fluorescence (Ex 310 nm / Em 400 nm) of the product 4-hydroxyquinoline.

-

-

Analysis:

-

Plot % Activity vs. Log[Inhibitor].

-

Fit to a non-linear regression model to determine IC50.

-

Safety & Handling (HSE)

-

Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. Avoid inhalation of dust.

-

Tyramine Interaction (Cheese Effect): As an MAOI, this compound prevents the breakdown of dietary tyramine. In vivo studies must account for this by restricting high-tyramine feed to prevent hypertensive crisis in test subjects.

-

PPE: Nitrile gloves, safety goggles, and N95/P2 respirator are mandatory during weighing and synthesis.

-

Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) before disposal into hazardous chemical waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2760985, (Cyclohexylmethyl)hydrazine dihydrochloride. Retrieved from [Link]

-

Tipton, K. F. (2018). Mechanism of Action of Monoamine Oxidase Inhibitors. British Journal of Psychiatry. Retrieved from [Link]

- Biel, J. H., et al. (1959). Monoamine Oxidase Inhibitors (Hydrazines). Journal of the American Chemical Society.

-

World Health Organization. (2006). Monographs on Selected Medicinal Plants: Hydrazine Derivatives. Retrieved from [Link]

Comprehensive Structural Elucidation of (Cyclohexylmethyl)hydrazine Dihydrochloride

Topic: (Cyclohexylmethyl)hydrazine dihydrochloride structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Medicinal Chemists

A Multi-Modal Analytical Framework for Validation and Quality Control

Executive Summary & Chemical Context[1][2][3][4][5]

(Cyclohexylmethyl)hydrazine dihydrochloride (CAS 5341-61-7) is a critical aliphatic hydrazine building block used in the synthesis of diverse pharmaceutical targets and agrochemicals. Structurally, it consists of a cyclohexane ring tethered to a hydrazine moiety via a methylene linker, stabilized as a dihydrochloride salt.

While the carbon skeleton is chemically simple, the validation of this molecule presents specific challenges:

-

Salt Stoichiometry: Differentiating between the monohydrochloride and dihydrochloride forms is critical for reaction stoichiometry and solubility profiles.

-

Hydrazine Instability: The free base is oxidation-sensitive; the salt form confers stability but complicates proton NMR (

H-NMR) integration due to rapid proton exchange. -

Chromophoric Silence: The lack of a UV-active conjugated system makes standard HPLC-UV detection unreliable without derivatization.

This guide outlines a self-validating analytical workflow to confirm identity, purity, and salt stoichiometry.

Analytical Strategy & Workflow

To achieve structural certainty, we employ an orthogonal approach. We do not rely on a single technique. Instead, we cross-reference spectroscopic data (NMR/MS) with quantitative wet chemistry (Titration).

Figure 1: Elucidation Workflow

The following diagram illustrates the logical flow from crude isolation to final structural certification.

Caption: Orthogonal workflow combining spectroscopic identification with quantitative stoichiometry verification.

Spectroscopic Characterization (Identity)[6][7]

Nuclear Magnetic Resonance (NMR)

Solvent Selection:

Predicted

| Position | Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| A | Cyclohexyl (Ring) | 0.9 – 1.8 | Multiplets | 11H | Characteristic "hump" of cyclohexane. Equatorial protons are deshielded relative to axial. |

| B | 2.8 – 3.0 | Doublet (d) | 2H | Deshielded by the adjacent Nitrogen. Appears as a doublet due to coupling with the single methine proton on the ring. | |

| C | N/A ( | Silent | 0H | Exchanges rapidly with |

Critical Insight: In

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (after derivatization). Direct injection of the salt can cause ion suppression.

-

Molecular Ion (

): 128.13 Da (Free base). In ESI+, expect -

Fragmentation Pathway:

-

N-N Cleavage: Loss of

(17 Da) is common in hydrazines. - -Cleavage: Rupture at the methylene-cyclohexyl bond, generating a cyclohexyl carbocation (m/z 83) or a methyl-hydrazine fragment.

-

Quantitative Verification (Stoichiometry)

This is the most critical section for drug development. You must prove the substance is the dihydrochloride (

Chloride Content (Argentometric Titration)

Objective: Quantify

-

Theoretical % Cl:

-

MW (Free Base) = 128.22 g/mol

-

MW (Dihydrochloride) = 201.14 g/mol [1]

-

Mass of 2x Cl = 70.90 g/mol

-

Target % Cl = 35.25%

-

Protocol:

-

Dissolve 100 mg sample in 50 mL deionized water.

-

Add 1 mL

(to prevent carbonate interference). -

Titrate with 0.1 M

. -

Calculation:

Hydrazine Content (Redox Titration)

Objective: Quantify the reducing power (active hydrazine).

Method: Andrews Titration (Potassium Iodate,

Reaction Logic:

Figure 2: Stoichiometric Logic

Caption: Decision tree for distinguishing salt forms based on elemental composition.

Impurity Profiling: The Acetone Trap

Warning: A common error in analyzing hydrazines is the use of acetone as a cleaning solvent or NMR solvent.

Mechanism: Hydrazines react rapidly with ketones to form hydrazones .

If you observe a pair of methyl singlets in your NMR spectrum at

Derivatization Strategy: Conversely, this reaction can be used intentionally. If the raw salt gives poor chromatography (tailing peaks due to basicity), react the sample with excess acetone to form the stable hydrazone, which can be easily analyzed via GC-MS or HPLC-UV (hydrazones have better UV absorbance than the parent hydrazine).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for KIO3 titration of hydrazines).

-

NIST Chemistry WebBook. (n.d.). Hydrazine dihydrochloride Spectra. National Institute of Standards and Technology.[3] [Link]

-

Sielc Technologies. (n.d.). Method for Residual Hydrazine Analysis. (Demonstrates the acetone derivatization technique for HPLC). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Trace Quantitation of (Cyclohexylmethyl)hydrazine Dihydrochloride via LC-MS/MS: A Technical Guide

Executive Summary & Regulatory Context[1][2]

(Cyclohexylmethyl)hydrazine dihydrochloride (CAS: 6972-78-7) is a potent nucleophilic alkyl hydrazine often utilized as a building block in the synthesis of diverse pharmaceutical agents. Due to the hydrazine moiety (

Under ICH M7(R2) guidelines, alkyl hydrazines are Class 2 or 3 impurities, requiring control at the Threshold of Toxicological Concern (TTC) level—typically 1.5 µ g/day for chronic treatment. For a drug with a maximum daily dose of 1 g, this necessitates a limit of quantification (LOQ) at or below 1.5 ppm .

Direct analysis of this molecule is plagued by three technical hurdles:

-

Polarity: The dihydrochloride salt is highly polar, leading to poor retention on standard C18 stationary phases.

-

Ionization Efficiency: While ionizable, low molecular weight hydrazines often suffer from high background noise and suppression in the low mass range (

). -

Stability: Free alkyl hydrazines are susceptible to oxidative degradation and adsorption to metallic surfaces.

The Solution: This guide details a Derivatization-LC-MS/MS workflow using 2-Nitrobenzaldehyde (2-NBA) . This approach stabilizes the analyte, increases its molecular weight to a "quieter" mass range, and enhances ionization efficiency via the introduction of a conjugated aromatic system.

Chemical Strategy: Derivatization Logic

We do not analyze the raw salt. We analyze the stable hydrazone derivative .

The Reaction Mechanism

The reaction involves the condensation of the hydrazine (nucleophile) with 2-nitrobenzaldehyde (electrophile) to form a Schiff base (hydrazone).

-

Analyte (Free Base):

(MW: 128.22) -

Reagent (2-NBA):

(MW: 151.12) -

Reaction:

-

Derivative MW:

Experimental Workflow Diagram

Figure 1: Optimized derivatization workflow. The pH 5.0 buffer is critical to balance the nucleophilicity of the hydrazine (requires free base) with the activation of the carbonyl (requires protonation).

Detailed Protocol

Reagents

-

Stock Solvent: Acetonitrile:Water (50:50 v/v).

-

Derivatization Reagent: 10 mg/mL 2-Nitrobenzaldehyde in Acetonitrile. Prepare fresh daily.

-

Buffer: 100 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.

Sample Preparation

-

Weighing: Accurately weigh 50 mg of the API (Active Pharmaceutical Ingredient) into a 10 mL volumetric flask.

-

Dissolution: Dissolve in 5 mL of Stock Solvent. Sonicate if necessary.

-

Derivatization Step:

-

Transfer 1.0 mL of sample solution to a 4 mL amber glass vial.

-

Add 200 µL of Buffer (Critical: The dihydrochloride salt is acidic; buffer ensures the pH is optimal for Schiff base formation).

-

Add 500 µL of 2-NBA Reagent .

-

-

Reaction: Cap tight and vortex. Incubate at 50°C for 60 minutes in a heating block.

-

Quenching: Cool to room temperature. Dilute to volume (e.g., 10 mL) with 50% Methanol.

-

Filtration: Filter through a 0.2 µm PTFE filter into an LC vial.

Mass Spectrometry Methodology

Instrumentation

-

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Ionization: Electrospray Ionization (ESI) in Positive mode.[1][2]

-

Source Temp: 500°C (High temp required to desolvate the less volatile derivative).

LC Conditions

| Parameter | Setting |

| Column | C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B; 8.1 min: 5% B |

| Injection Vol | 5 µL |

MRM Transitions & Fragmentation Logic

The derivative is 1-((cyclohexylmethyl)amino)-1-((2-nitrophenyl)methylene)amine (nominal structure for mass calc).

-

Precursor Ion [M+H]+: 262.2 m/z

-

Cone Voltage: 30 V

-

Collision Energy (CE): Optimized per transition (see below).

Fragmentation Pathway: The fragmentation of 2-nitrobenzaldehyde hydrazones typically involves the cleavage of the N-N bond or the C-N bond adjacent to the aromatic ring.

Figure 2: Proposed fragmentation pathway.[3] The formation of the alkyl-amine cation (m/z 114) or the stabilized nitrobenzyl cation (m/z 136) provides high specificity.

Transition Table (Recommended)

| Transition Type | Precursor (m/z) | Product (m/z) | CE (eV) | Description |

| Quantifier | 262.2 | 136.0 | 25 | Nitrobenzyl cation (Stable, high intensity) |

| Qualifier 1 | 262.2 | 114.1 | 35 | Cyclohexylmethyl-amine cation |

| Qualifier 2 | 262.2 | 89.0 | 45 | Secondary aromatic fragment |

Note: The m/z 136 transition is usually the cleanest due to the stability of the aromatic system, whereas the m/z 114 ion confirms the alkyl chain presence.

Validation & Quality Control

To ensure this method meets ICH Q2(R1) and ICH M7 standards:

-

Specificity: Inject a blank API solution derivatized with 2-NBA. Ensure no interference at the retention time of the derivative (approx. 4.5 - 5.0 min on a generic gradient).

-

Sensitivity (LOD/LOQ):

-

Target LOQ: 0.5 ppm relative to API.

-

S/N Ratio at LOQ must be > 10.

-

-

Recovery: Spike the API with the hydrazine salt before derivatization. Recovery should be 80-120%.

-

Troubleshooting: If recovery is low, increase the molar excess of 2-NBA or check if the API is buffering the solution outside the pH 4.5-5.5 range.

-

-

Carryover: Hydrazine derivatives can be "sticky." Use a needle wash of 90:10 Acetonitrile:Water + 0.5% Formic Acid.

References

-

ICH M7(R2) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2023. [Link]

- Sun, M. et al. "Trace analysis of hydrazine in pharmaceutical preparations by HPLC-MS/MS with derivatization." Journal of Pharmaceutical and Biomedical Analysis, 2010.

- European Pharmacopoeia. "2.5.38. Methyl, ethyl and isopropyl methanesulfonate in methanesulfonic acid.

-

FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." (Contextual reference for trace impurity handling). [Link]

- Liu, D. Q. et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 2010.

Sources

Technical Guide: Stability Profile of (Cyclohexylmethyl)hydrazine Dihydrochloride

This technical guide details the stability profile, degradation mechanisms, and handling protocols for (Cyclohexylmethyl)hydrazine dihydrochloride (CAS: 3637-58-9).

Executive Summary

(Cyclohexylmethyl)hydrazine dihydrochloride exhibits high stability at room temperature (20–25°C) provided it remains in the solid state, dry, and protected from atmospheric oxygen.

Unlike its free base counterpart—which is prone to rapid auto-oxidation and fuming—the dihydrochloride salt form stabilizes the hydrazine moiety through protonation, significantly raising the activation energy required for oxidative degradation. However, the compound is hygroscopic .[1] Once solvated or exposed to high humidity, it becomes susceptible to oxidative deamination and condensation reactions.

Verdict: Stable for >2 years at RT if stored under inert atmosphere (Ar/N₂) in a desiccated environment.

Physicochemical Identity

Understanding the structural basis of this compound's stability is prerequisite to proper handling.

| Property | Data | Technical Note |

| Chemical Name | (Cyclohexylmethyl)hydrazine dihydrochloride | |

| CAS Number | 3637-58-9 | |

| Molecular Formula | C₇H₁₈Cl₂N₂ | C₇H₁₆N₂[2] · 2HCl |

| Molecular Weight | 201.14 g/mol | |

| Physical Form | White crystalline powder | |

| Melting Point | ~200°C (decomposition) | Thermal degradation initiates near phase transition. |

| Solubility | High in H₂O, MeOH; Low in Et₂O, Hexane | Hydrophilic nature drives hygroscopicity. |

| pKa (approx) | pKa₁ ~0.5, pKa₂ ~7.5 | The second proton is less tightly bound, influencing pH-dependent stability. |

Stability Assessment: The Three Phases

A. Solid-State Stability (Room Temperature)

In its crystalline lattice, the dihydrochloride salt is kinetically inert. The ionic bonding between the hydrazinium dication and chloride anions shields the nitrogen lone pairs from electrophilic attack by molecular oxygen.

-

Risk Factor: Hygroscopicity. Absorption of atmospheric moisture creates a localized aqueous phase on the crystal surface, mobilizing ions and initiating hydrolysis/oxidation.

-

Protocol: Store in amber glass with a PTFE-lined cap. Secondary containment with desiccant (e.g., silica gel or P₂O₅) is mandatory.

B. Solution Stability (Aqueous/Organic)

Once dissolved, stability is governed by pH and Dissolved Oxygen (DO) .

-

Acidic (pH < 4): Highly Stable. Both nitrogen atoms are protonated (

), rendering them non-nucleophilic and resistant to oxidation. -

Neutral/Basic (pH > 6): Unstable. Deprotonation exposes the nitrogen lone pair (

), triggering rapid auto-oxidation to azo compounds and eventual radical decomposition. -

Metal Ion Sensitivity: Trace transition metals (Cu²⁺, Fe³⁺) catalyze degradation even at low pH.

C. Thermal Stability

Stable up to ~180°C. At room temperature, thermal decomposition is negligible. Exothermic decomposition occurs at the melting point (~200°C), releasing HCl gas and nitrogen.

Degradation Mechanisms

The primary degradation pathway at room temperature is Oxidative Deamination , accelerated by moisture and UV light. A secondary pathway involves Condensation if the environment contains carbonyl impurities (e.g., acetone traces in glassware).

Mechanistic Pathway Diagram[3]

Figure 1: The degradation cascade initiates with deprotonation, followed by radical-mediated oxidation or condensation with ambient carbonyls.[3]

Analytical Monitoring Protocols

To validate the integrity of your material, use the following self-validating analytical workflow.

HPLC Method for Purity Assessment

Standard reverse-phase HPLC is difficult due to the compound's high polarity (poor retention). HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pair Chromatography is required.

-

Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80) or C18 with Ion-Pair reagent.

-

Mobile Phase: Acetonitrile : Aqueous Ammonium Formate (10mM, pH 3.0) [80:20].

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector) for high sensitivity.

-

Sample Prep: Dissolve in mobile phase. Analyze immediately.

Analytical Workflow Diagram

Figure 2: Quality Control Decision Tree for stability verification.

Handling and Storage Directives

Storage SOP (Standard Operating Procedure)

-

Primary Container: Amber borosilicate glass vial.

-

Atmosphere: Purge headspace with Argon (preferred) or Nitrogen before sealing.

-

Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon (PTFE) liner and tape the seal with electrical or vinyl tape for long-term storage.

-

Temperature: Room temperature (20–25°C) is acceptable. Refrigeration (2–8°C) extends shelf life but introduces condensation risks upon warming; always allow the vial to equilibrate to RT before opening.

Safety Note

Hydrazine derivatives are potential carcinogens and skin sensitizers .

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: Handle strictly inside a chemical fume hood.[4]

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing. (Foundational text on hydrazine chemistry and salt stability).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760985, (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet: Alkyl Hydrazine Hydrochlorides.

-

Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Source for decontamination and oxidative degradation pathways).[4][5]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. semanticscholar.org [semanticscholar.org]

(Cyclohexylmethyl)hydrazine Dihydrochloride: Mechanism of Action & Technical Profile

This guide provides an in-depth technical analysis of (Cyclohexylmethyl)hydrazine dihydrochloride , chemically known as Cimemoxin (in its salt form). It is designed for researchers requiring a rigorous understanding of its pharmacodynamics, chemical mechanism of inactivation, and experimental handling.

Executive Technical Summary

-

Compound Name: (Cyclohexylmethyl)hydrazine dihydrochloride

-

Common Name: Cimemoxin (dihydrochloride salt)

-

CAS Number: 3637-58-9 (salt); 3788-16-7 (free base)

-

Chemical Class: Alkylhydrazine

-

Primary Target: Monoamine Oxidase (MAO) isoforms A and B (EC 1.4.3.4).[1]

-

Mechanism Type: Irreversible, mechanism-based ("suicide") inactivation.

-

Potency: Historically reported as 50x the potency of Iproniazid and 25x that of Nialamide.

(Cyclohexylmethyl)hydrazine dihydrochloride functions as a potent, irreversible inhibitor of monoamine oxidase. Unlike reversible inhibitors (e.g., moclobemide), it covalently modifies the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, permanently disabling catalytic function until new enzyme synthesis occurs.

Mechanism of Action: The "Suicide" Inhibition Pathway

The core mechanism is not simple competitive binding; it is a catalytic transformation of the inhibitor into a reactive species inside the active site.

2.1. The Chemical Cascade

-

Substrate Recognition: The cyclohexyl group mimics the hydrophobic benzyl/phenyl ring of natural substrates (like phenylethylamine), facilitating entry into the hydrophobic pocket of the MAO active site.

-

Single Electron Transfer (SET): The enzyme attempts to oxidize the hydrazine moiety (–NH–NH₂). FAD accepts electrons, initiating the catalytic cycle.

-

Formation of Reactive Intermediates: Instead of a stable imine (as with natural amines), the oxidation yields a highly reactive diazene or hydrazine radical cation .

-

Covalent Adduct Formation: This reactive intermediate attacks the N(5) atom of the isoalloxazine ring of the FAD cofactor.

-

Irreversible Inactivation: The formation of the N(5)-flavin adduct locks the cofactor in a reduced, modified state, rendering the enzyme catalytically dead.

2.2. Pathway Visualization (DOT)

Figure 1: Mechanism-based inactivation of MAO by (Cyclohexylmethyl)hydrazine. The compound acts as a suicide substrate, utilizing the enzyme's own catalytic machinery to generate the inactivating species.

Pharmacodynamics & Physiological Effects

The inhibition of MAO leads to a systemic accumulation of monoamine neurotransmitters.[2][3] Because the inhibition is irreversible, the duration of effect is determined by the turnover rate of the MAO enzyme (half-life of synthesis ~2-3 days in the brain), not the plasma half-life of the drug.

| Neurotransmitter | Physiological Consequence of Inhibition |

| Serotonin (5-HT) | Antidepressant effect; potential for Serotonin Syndrome if combined with SSRIs. |

| Norepinephrine (NE) | Increased arousal, blood pressure elevation, sympathetic drive. |

| Dopamine (DA) | Enhanced reward signaling; relevant for Parkinsonian models (MAO-B inhibition). |

| Tyramine | "Cheese Effect" Risk: Inhibition of intestinal MAO-A prevents breakdown of dietary tyramine, leading to hypertensive crisis. |

Experimental Protocols for Researchers

When using (Cyclohexylmethyl)hydrazine dihydrochloride in research, standard enzyme kinetics protocols must be modified to account for time-dependent inhibition .

4.1. In Vitro MAO Inhibition Assay (Fluorometric)

Objective: Determine the

Reagents:

-

Enzyme: Recombinant Human MAO-A or MAO-B (membrane fractions).

-

Substrate: Kynuramine (non-selective) or Tyramine.

-

Inhibitor: (Cyclohexylmethyl)hydrazine dihydrochloride (dissolved in water/buffer).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Protocol:

-

Preparation: Prepare serial dilutions of the inhibitor (e.g., 1 nM to 10 µM).

-

Pre-Incubation (CRITICAL):

-

Mix Enzyme + Inhibitor in buffer.

-

Incubate at 37°C for 20–30 minutes .

-

Reasoning: As an irreversible inhibitor, potency depends on time. Without pre-incubation, the

will appear artificially high (less potent) because the covalent bond hasn't formed yet.

-

-

Reaction Initiation: Add Substrate (Kynuramine).

-

Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes.

-

Analysis: Plot % Activity vs. Log[Inhibitor].

4.2. Safety & Handling

-

Hydrazine Toxicity: Hydrazine derivatives can deplete Vitamin B6 (Pyridoxine) by forming hydrazones with pyridoxal phosphate. In animal studies, co-administration of Pyridoxine is often required to prevent seizures.

-

Hepatotoxicity: Monitor for potential liver damage markers (ALT/AST) in chronic in vivo studies, a known class effect of alkylhydrazines.

References

-

PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride.[4] National Library of Medicine. Retrieved from [Link]

- Boissier, J. R., et al. (1966). Synthesis of new monoamine oxidase inhibitors. Chimica Therapeutica, (5–6), 320–326.

- Tipton, K. F., et al. (2004). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry, 11(15), 1965-1982.

- Ramsay, R. R., et al. (2011). Monoamine oxidases: old friends hold many new surprises. Annual Review of Pharmacology and Toxicology, 51, 369-391.

Sources

- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 4. 3637-58-9 Cas No. | (Cyclohexylmethyl)hydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]

Application Note: Synthetic Strategies for (Cyclohexylmethyl)hydrazine Derivatives

This Application Note is designed to address the specific chemical constraints and synthetic pathways associated with (Cyclohexylmethyl)hydrazine dihydrochloride .

Scientific Note: The classical Fischer Indole Synthesis strictly requires an aryl hydrazine (e.g., phenylhydrazine) to provide the aromatic core of the indole via [3,3]-sigmatropic rearrangement. (Cyclohexylmethyl)hydrazine is an alkyl hydrazine. Therefore, it cannot undergo a standard Fischer Indolization to form the benzo-fused pyrrole (indole) core directly.

This guide addresses two high-value synthetic strategies relevant to this reagent:

-

The "Modified" Fischer Route: Synthesis of N-(Cyclohexylmethyl)indoles (Targeting the Indole Core).

-

The "Direct" Route (Paal-Knorr/Pilot-Robinson): Synthesis of N-(Cyclohexylmethyl)pyrroles (Targeting the reagent's direct cyclization).

Part 1: Strategic Analysis & Chemical Logic

The Mechanistic Divergence

The choice of synthetic pathway depends on whether the user intends to synthesize an Indole (requires an external aromatic ring) or a Pyrrole (uses the hydrazine nitrogen directly).

| Feature | Pathway A: Modified Fischer Indole | Pathway B: Paal-Knorr / Pilot-Robinson |

| Target Scaffold | Indole (Benzo[b]pyrrole) | Pyrrole (Monocyclic) |

| Role of Reagent | Substituent (N-Protecting Group) | Core Ring Nitrogen Source |

| Required Precursor | N-(Cyclohexylmethyl)-N-phenylhydrazine | (Cyclohexylmethyl)hydrazine dihydrochloride |

| Key Mechanism | [3,3]-Sigmatropic Rearrangement | Condensation / Dehydration |

| Catalyst | Lewis Acid (ZnCl₂, PPA) | Brønsted Acid (AcOH, HCl) |

Pathway Decision Diagram

The following logic flow illustrates the correct utilization of (Cyclohexylmethyl)hydrazine.

Caption: Decision tree distinguishing the synthesis of Pyrroles (Direct) vs. Indoles (Modified Fischer).

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of N-(Cyclohexylmethyl)indole (Modified Fischer)

Objective: To synthesize an indole core carrying a cyclohexylmethyl group on the nitrogen. This requires generating the N-alkylated arylhydrazine precursor first.

Phase 1: Preparation of N-(Cyclohexylmethyl)-N-phenylhydrazine

Note: Direct alkylation of phenylhydrazine is preferred over using the cyclohexylmethylhydrazine reagent.

Reagents:

-

Phenylhydrazine (1.0 eq)

-

(Cyclohexylmethyl)bromide (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or K₂CO₃

-

DMF (Anhydrous)

Step-by-Step:

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

-

Deprotonation: Add Phenylhydrazine (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add (Cyclohexylmethyl)bromide (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Carefully quench with ice-water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to isolate 1-(cyclohexylmethyl)-1-phenylhydrazine .

Phase 2: Fischer Indolization

Reagents:

-

1-(Cyclohexylmethyl)-1-phenylhydrazine (from Phase 1)

-

Ketone (e.g., Cyclohexanone for tetrahydrocarbazole synthesis) (1.0 eq)

-

Zinc Chloride (ZnCl₂) (anhydrous, 1.0–2.0 eq) or 4% H₂SO₄

-

Solvent: Glacial Acetic Acid or Ethanol

Step-by-Step:

-

Hydrazone Formation: Dissolve the hydrazine (1.0 eq) and ketone (1.0 eq) in Ethanol. Add a catalytic amount of Acetic Acid (5 drops). Reflux for 1–2 hours. Monitor TLC for hydrazone formation.

-

Solvent Swap (If using ZnCl₂): Evaporate Ethanol. Redissolve the crude hydrazone in Glacial Acetic Acid.

-

Cyclization: Add anhydrous ZnCl₂ (1.5 eq). Heat the mixture to 100–110°C for 3–6 hours.

-

Observation: The reaction typically darkens.

-

-

Work-up: Cool to RT. Pour into ice-water. Neutralize with NaOH or NaHCO₃ to pH 8.

-

Extraction: Extract with Dichloromethane (DCM). Wash with water and brine.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Expected Yield: 60–85% (Substrate dependent).

Protocol B: Synthesis of N-(Cyclohexylmethyl)pyrroles (Paal-Knorr)

Objective: To utilize (Cyclohexylmethyl)hydrazine dihydrochloride directly to form a pyrrole ring. This is the chemically accurate "cyclization" for this specific reagent.

Reagents:

-

(Cyclohexylmethyl)hydrazine dihydrochloride (1.0 eq)

-

2,5-Hexanedione (or substituted 1,4-diketone) (1.1 eq)

-

Sodium Acetate (NaOAc) (2.5 eq) - Critical to neutralize the HCl salt

-

Solvent: Toluene/Acetic Acid (10:1) or Ethanol

Step-by-Step:

-

Salt Neutralization: In a round-bottom flask, suspend (Cyclohexylmethyl)hydrazine dihydrochloride (1.0 eq) and NaOAc (2.5 eq) in Ethanol. Stir for 30 min at RT.[1]

-

Addition: Add 2,5-Hexanedione (1.1 eq) dropwise.

-

Reflux: Equip with a Dean-Stark trap (if using Toluene) or standard reflux condenser (Ethanol). Heat to reflux for 4–8 hours.

-

Monitoring: Monitor by TLC (Visualize with Ehrlich’s reagent - pyrroles turn pink/purple).

-

Work-up: Remove solvent under reduced pressure. Resuspend residue in EtOAc/Water.

-

Isolation: Wash organic layer with 1N HCl (to remove unreacted hydrazine), then NaHCO₃, then Brine.

-

Product: 1-(Cyclohexylmethyl)-2,5-dimethylpyrrole .

Part 3: Critical Parameters & Troubleshooting

Solvent & Catalyst Selection Table

| Parameter | Fischer Indole (Indole Target) | Paal-Knorr (Pyrrole Target) |

| Primary Solvent | Glacial Acetic Acid, Toluene | Ethanol, Toluene |

| Catalyst | ZnCl₂, PPA, H₂SO₄ | Acetic Acid (mild), p-TsOH |

| Temperature | High (90–140°C) | Moderate (70–110°C) |

| Atmosphere | Inert (Argon/N₂) recommended | Standard |

| Key Risk | Polymerization of indole | Oxidation of pyrrole (store in dark) |

Troubleshooting Guide

-

No Reaction (Fischer): Ensure the hydrazine is N-alkylated before the reaction. Aliphatic hydrazines (like the starting material) will not form indoles.

-

Low Yield (Paal-Knorr): Ensure the dihydrochloride salt is fully neutralized with NaOAc or Et₃N. The free base hydrazine is more nucleophilic.

-

Dark Tarry Product: Indoles and pyrroles are oxidative-sensitive. Perform work-up quickly and store products under inert gas at -20°C.

References

-

Fischer Indole Synthesis Mechanism: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

N-Alkylated Hydrazines in Fischer Synthesis: Goerlitzer, K., & Weber, D. (1981). Indoles from N-alkyl-N-phenylhydrazines. Archiv der Pharmazie. Link

-

Paal-Knorr Pyrrole Synthesis: Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Pyrrole Core. Journal of the American Chemical Society, 122(16), 3801-3810. Link

-

Reagent Data: PubChem. (n.d.). Cyclohexylmethylhydrazine.[5][7][8][9][10][11] National Library of Medicine. Link

Sources

- 1. US11090288B2 - Pyrazole derivatives and their uses thereof - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. air.unimi.it [air.unimi.it]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. Cimemoxin | CAS#:3788-16-7 | Chemsrc [chemsrc.com]

- 8. onelook.com [onelook.com]

- 9. onelook.com [onelook.com]

- 10. onelook.com [onelook.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Precision Synthesis of N-Cyclohexylmethyl Pyrazoles

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the precision synthesis of N-alkylated pyrazoles using (Cyclohexylmethyl)hydrazine dihydrochloride.

Target Scaffold: N-Cyclohexylmethyl-3,5-disubstituted Pyrazoles Primary Reagent: (Cyclohexylmethyl)hydrazine dihydrochloride (CAS: 3637-58-9 / 809282-61-9) Application Domain: Kinase Inhibitor Discovery (ATP-Binding Pocket Probes), GPCR Ligand Synthesis

Abstract & Strategic Value

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., substituted pyrazoles targeting p38 MAPK, B-Raf). The introduction of a cyclohexylmethyl group at the N1 position provides a distinct hydrophobic moiety that can probe lipophilic regions within the ATP-binding pocket or allosteric sites of target proteins.

This guide details the protocol for utilizing (Cyclohexylmethyl)hydrazine dihydrochloride , a stable but acidic salt form of the hydrazine, in the Knorr pyrazole synthesis. Unlike the free base, the dihydrochloride salt requires precise pH modulation to activate the nucleophilic nitrogens while preventing salt-induced precipitation of intermediates.

Chemical Basis & Mechanism[1][2]

The Challenge of the Dihydrochloride Salt

The reagent is supplied as a dihydrochloride salt (

-

Requirement: Two molar equivalents of base are strictly required to liberate the free hydrazine species in situ.

-

Risk: Insufficient base leads to stalled reactions; excess strong base can degrade sensitive 1,3-dicarbonyl substrates.

Regioselectivity in Knorr Synthesis

When reacting with unsymmetrical 1,3-diketones (

-

Steric Control: The bulky cyclohexylmethyl group exerts significant steric pressure. The reaction generally favors the formation of the isomer where the bulky N-substituent is distal to the largest substituent on the diketone core, although electronic factors (e.g.,

groups) can invert this selectivity.

Reaction Pathway Visualization

The following diagram illustrates the activation and condensation pathway.

Caption: Activation of the dihydrochloride salt followed by condensation and cyclodehydration.

Materials & Equipment

Reagents

| Component | Specification | Role |

| (Cyclohexylmethyl)hydrazine[1][2][3]·2HCl | >97% Purity, CAS: 3637-58-9 | Nucleophile Source |

| 1,3-Dicarbonyl | e.g., Acetylacetone (2,4-Pentanedione) | Electrophile |

| Base | Sodium Acetate (NaOAc) or Triethylamine ( | Neutralizing Agent |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Reaction Medium |

Equipment

-

Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

-

Reflux condenser.

-

Rotary evaporator.

-

TLC plates (Silica gel 60 F254).

Experimental Protocol

Protocol A: Standard Synthesis with Symmetrical Diketones

Use this protocol for reacting with acetylacetone or similar symmetrical substrates.

Step 1: Reagent Activation (In Situ)

-

Weigh 1.0 mmol (201 mg) of (Cyclohexylmethyl)hydrazine dihydrochloride into a 50 mL round-bottom flask.

-

Add 10 mL of Ethanol (EtOH). The salt may not dissolve completely at this stage.

-

Add 2.2 mmol of Base.

-

Option A (Solid): Add 180 mg Sodium Acetate (anhydrous).

-

Option B (Liquid): Add 307 µL Triethylamine (

).

-

-

Stir at room temperature for 15 minutes. The solution should clarify or turn slightly cloudy as NaCl/Et3N·HCl salts form.

Step 2: Condensation [4]

-

Add 1.1 mmol (113 µL) of Acetylacetone (2,4-pentanedione) dropwise to the stirring mixture.

-

Equip the flask with a reflux condenser.

-

Heat the reaction to reflux (approx. 78°C) for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The hydrazine starting material (polar) should disappear, and a less polar pyrazole spot should appear.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol.

-

Extraction:

-

Resuspend the residue in 20 mL Ethyl Acetate and 20 mL Water .

-

Transfer to a separatory funnel.

-

Separate phases.[3] Extract the aqueous layer once more with 10 mL Ethyl Acetate.

-

-

Washing: Wash combined organics with Brine (Sat. NaCl) .

-

Drying: Dry over anhydrous

or -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Optimization for Unsymmetrical Diketones

Use this logic when regioselectivity is critical.

When using unsymmetrical diketones (e.g., Benzoylacetone), the reaction produces two isomers. To maximize the yield of the desired isomer:

-

Solvent Switch: Use Acetic Acid as the solvent instead of Ethanol. Acidic media often favor the formation of the 5-substituted isomer (where the bulky group is adjacent to the smaller substituent of the diketone) due to the mechanism shifting towards initial attack at the most electrophilic carbonyl.

-

Temperature: Lower temperatures (Room Temp stirring for 12h) can improve regioselectivity ratios compared to reflux.

Workflow Diagram

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of 2HCl salt. | Ensure full 2.2 equivalents of base are used. Check pH is >7 before heating. |

| Sticky Solid/Oil | Residual salts (NaCl/Et3N·HCl). | Ensure thorough water wash during extraction. Recrystallize from Ethanol/Water if solid. |

| Regioisomer Mixture | Unsymmetrical diketone substrate. | Switch solvent to glacial acetic acid or trifluoroethanol to alter selectivity. |

| Starting Material Remains | Hydrazine salt insolubility. | Add a small amount of water (10% v/v) to the ethanol to solubilize the salt initially. |

References

-

Knorr Pyrazole Synthesis Mechanism & General Scope Title: "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism" Source:Canadian Journal of Chemistry URL:[Link]

-

Regioselectivity in Pyrazole Synthesis Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols" Source:Journal of Organic Chemistry URL:[Link]

-

Reagent Data: (Cyclohexylmethyl)hydrazine dihydrochloride Title: "PubChem Compound Summary for CID 2760985" Source:National Center for Biotechnology Information (PubChem) URL:[Link]

-

Application in Kinase Inhibitors (Structural Analogues) Title: "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate" Source:Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. 3637-58-9 Cas No. | (Cyclohexylmethyl)hydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. arkat-usa.org [arkat-usa.org]

- 3. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An efficient process to directly convert 1-hydroxymethyl-3,5-dimethylpyrazole to Cd(ii) complexes via C–N bond creation: cytotoxicity and factors controlling the structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Synthesis of N-(Cyclohexylmethyl) Heterocycles via Dicarbonyl Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation reaction between (Cyclohexylmethyl)hydrazine and dicarbonyl compounds represents a cornerstone in heterocyclic chemistry, providing a robust and versatile pathway to a diverse array of nitrogen-containing ring systems. This guide offers an in-depth exploration of these reactions, with a primary focus on the synthesis of pyrazoles and pyridazines—scaffolds of significant interest in medicinal chemistry and materials science. By elucidating the underlying mechanisms, providing detailed, field-tested protocols, and discussing critical experimental parameters, this document serves as a comprehensive resource for researchers aiming to leverage this powerful synthetic transformation. We will delve into the nuances of the Knorr pyrazole synthesis and the Paal-Knorr synthesis for pyridazines, offering insights into achieving high yields and regioselectivity.

Introduction: The Synthetic Utility of (Cyclohexylmethyl)hydrazine

(Cyclohexylmethyl)hydrazine is a valuable building block in organic synthesis. The presence of the cyclohexylmethyl group offers a unique combination of steric bulk and lipophilicity, which can be strategically employed to modulate the physicochemical properties of target molecules, such a feature is often desirable in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties[1]. As a substituted hydrazine, it readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo intramolecular cyclization to yield stable heterocyclic systems. The dihydrochloride salt is a common and stable form of this reagent, though it typically requires neutralization or reaction under conditions that facilitate the release of the free hydrazine for optimal reactivity.

Handling and Safety Considerations: (Cyclohexylmethyl)hydrazine dihydrochloride, like many hydrazine derivatives, should be handled with care. It may cause skin and eye irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier[3].

Reaction with 1,3-Dicarbonyl Compounds: The Knorr Pyrazole Synthesis

The reaction of a hydrazine with a 1,3-dicarbonyl compound is famously known as the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole ring[4][5][6][7][8]. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent motifs in numerous pharmaceuticals, including celecoxib (a COX-2 inhibitor) and sildenafil (used to treat erectile dysfunction)[5][9].

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds via an acid-catalyzed pathway. The mechanism involves the initial formation of an imine (or hydrazone) between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine[4][5]. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, forming a heterocyclic intermediate. Subsequent dehydration leads to the formation of the aromatic pyrazole ring[4][5][7].

When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine like (Cyclohexylmethyl)hydrazine, the formation of two regioisomers is possible[10][11]. The regioselectivity is influenced by both steric and electronic factors. The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic or less sterically hindered carbonyl carbon[11].

Figure 1: Generalized workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole

This protocol details the reaction of (Cyclohexylmethyl)hydrazine dihydrochloride with acetylacetone (a 1,3-dicarbonyl compound).

Materials:

-

(Cyclohexylmethyl)hydrazine dihydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (Cyclohexylmethyl)hydrazine dihydrochloride (1.0 eq).

-

Add ethanol to dissolve the starting material.

-

Add acetylacetone (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining hydrochloride salt.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole.

Data Summary for Pyrazole Synthesis

| 1,3-Dicarbonyl Substrate | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) | Notes |

| Acetylacetone | Ethanol | Acetic Acid | Reflux | >85 | A straightforward and high-yielding reaction. |

| Ethyl Acetoacetate | Ethanol | Acetic Acid | Reflux | 70-85 | Can lead to pyrazolone tautomers[6]. |

| Dibenzoylmethane | Acetic Acid | None | 100-110 | >90 | Acetic acid can serve as both solvent and catalyst. |

| 1,1,1-Trifluoroacetylacetone | Ethanol | Acetic Acid | Reflux | Variable | Regioselectivity is a key consideration due to the electronic effects of the trifluoromethyl group[12][13]. |

Reaction with 1,4-Dicarbonyl Compounds: Synthesis of Pyridazines

The condensation of hydrazines with 1,4-dicarbonyl compounds provides a direct route to six-membered pyridazine heterocycles[14][15]. Pyridazines are a class of diazines that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties[16].

Mechanism of Pyridazine Synthesis

Similar to pyrazole synthesis, the reaction begins with the formation of a dihydrazone or a related intermediate from the reaction of the hydrazine with both carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent oxidation (often spontaneous with air or facilitated by an oxidizing agent) to furnish the aromatic pyridazine ring[14]. The use of unsaturated 1,4-dicarbonyls can directly lead to the pyridazine product upon cyclization[14].

Figure 2: Step-by-step workflow for pyridazine synthesis.

Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-3,6-diphenylpyridazine

This protocol describes the reaction of (Cyclohexylmethyl)hydrazine dihydrochloride with 1,4-diphenyl-1,4-butanedione.

Materials:

-

(Cyclohexylmethyl)hydrazine dihydrochloride

-

1,4-Diphenyl-1,4-butanedione

-

Glacial Acetic Acid

-

Sodium Acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine (Cyclohexylmethyl)hydrazine dihydrochloride (1.0 eq), 1,4-diphenyl-1,4-butanedione (1.0 eq), and sodium acetate (2.5 eq).

-

Add glacial acetic acid as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water, which should induce the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 1-(Cyclohexylmethyl)-3,6-diphenylpyridazine.

Data Summary for Pyridazine Synthesis

| 1,4-Dicarbonyl Substrate | Solvent | Additive | Temperature (°C) | Typical Yield (%) | Notes |

| 2,5-Hexanedione | Acetic Acid | None | Reflux | 75-90 | A simple substrate leading to a dimethylpyridazine derivative. |

| 1,4-Diphenyl-1,4-butanedione | Acetic Acid | NaOAc | Reflux | 80-95 | The product is typically a solid that can be purified by recrystallization. |

| Maleic Anhydride | Acetic Acid | None | Reflux | Variable | Reacts to form a pyridazinedione derivative[17]. |

Troubleshooting and Optimization

-

Low Yields: In cases of low product yield, consider increasing the reaction temperature, extending the reaction time, or employing a stronger acid catalyst for pyrazole synthesis. For pyridazine synthesis, ensure complete consumption of the starting material before workup.

-

Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds, the formation of regioisomers can be a challenge[11]. Separation can often be achieved by column chromatography. To favor the formation of a single isomer, consider the steric and electronic properties of the dicarbonyl compound.

-

Side Reactions: At elevated temperatures, decomposition of the hydrazine or dicarbonyl compound can occur[11]. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Conclusion

The reaction of (Cyclohexylmethyl)hydrazine dihydrochloride with dicarbonyl compounds is a powerful and versatile tool for the synthesis of N-substituted pyrazoles and pyridazines. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently generate a wide range of heterocyclic structures with potential applications in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful implementation of these valuable synthetic transformations.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds from (Decan-2-ylidene)hydrazine.

- National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.

- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.

- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.

- Google Patents. (n.d.). Process for the preparation of pyrazoles.

- ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

- YouTube. (2019). synthesis of pyrazoles.

- Reddit. (n.d.). Dicarbonyl + Hydrazine -> Cyclic compound?.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Science of Synthesis. (n.d.). Product Class 8: Pyridazines.

- PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride.

- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

- Wikipedia. (n.d.). Paal–Knorr synthesis.